Methyl 2-(3,4,5-trimethoxyphenyl)acetate

Description

BenchChem offers high-quality Methyl 2-(3,4,5-trimethoxyphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(3,4,5-trimethoxyphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

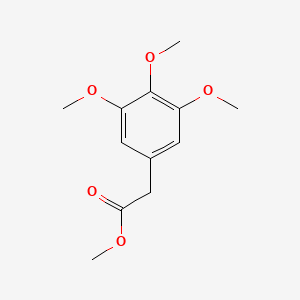

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3,4,5-trimethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-14-9-5-8(7-11(13)16-3)6-10(15-2)12(9)17-4/h5-6H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXAJUPIDFDTTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455483 | |

| Record name | Methyl 2-(3,4,5-trimethoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2989-06-2 | |

| Record name | Methyl 2-(3,4,5-trimethoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"Methyl 2-(3,4,5-trimethoxyphenyl)acetate" chemical properties

Executive Summary & Chemical Identity

Methyl 2-(3,4,5-trimethoxyphenyl)acetate (CAS: 2989-06-2) is a specialized aromatic ester utilized primarily as a versatile synthon in the synthesis of isoquinoline alkaloids and substituted phenethylamines. Its electron-rich aromatic ring, functionalized with three methoxy groups, imparts unique reactivity patterns favorable for electrophilic aromatic substitutions, while the ester moiety serves as a robust handle for further chain elongation or reduction.

While historically noted as a direct precursor to mescaline (3,4,5-trimethoxyphenethylamine), its utility extends into legitimate pharmaceutical research, including the development of antineoplastic agents (podophyllotoxin analogues) and inhibitors of dihydrofolate reductase.

Physicochemical Profile

| Property | Specification |

| IUPAC Name | Methyl 2-(3,4,5-trimethoxyphenyl)acetate |

| Molecular Formula | C₁₂H₁₆O₅ |

| Molecular Weight | 240.25 g/mol |

| Physical State | White to off-white crystalline solid or colorless oil (purity dependent) |

| Melting Point | 42–44 °C (Solidifies upon standing) |

| Boiling Point | 165–170 °C at 10 mmHg |

| Solubility | Soluble in MeOH, EtOH, EtOAc, DCM; Insoluble in water |

Synthetic Routes & Optimization

The synthesis of Methyl 2-(3,4,5-trimethoxyphenyl)acetate is most reliably achieved via the Fischer esterification of its corresponding acid. While alternative routes exist (e.g., Arndt-Eistert homologation of 3,4,5-trimethoxybenzoic acid), the direct esterification offers the highest atom economy and throughput for laboratory and pilot-scale operations.

Core Protocol: Acid-Catalyzed Fischer Esterification

Reaction Logic: This reversible reaction is driven to completion by the use of methanol as both solvent and reactant (

An In-Depth Technical Guide to Methyl 2-(3,4,5-trimethoxyphenyl)acetate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3,4,5-trimethoxyphenyl)acetate is a valuable organic compound that serves as a key building block in the synthesis of various biologically active molecules. Its structure, featuring a trimethoxyphenyl ring, is a recognized pharmacophore—a molecular feature responsible for a drug's pharmacological activity.[1] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, methods for its characterization, and a discussion of its significant applications in the field of drug development, particularly in the creation of novel anticancer agents.

Chemical and Physical Properties

Methyl 2-(3,4,5-trimethoxyphenyl)acetate is a derivative of acetic acid and is characterized by the presence of a methyl ester and a 3,4,5-trimethoxyphenyl group. Below is a summary of its key properties:

| Property | Value | Source(s) |

| Molecular Formula | C12H16O5 | [2] |

| Molecular Weight | 240.26 g/mol | [2] |

| CAS Number | 2989-06-2 | |

| Physical Form | Liquid, Low Melting Solid | |

| Purity | Typically ≥95% | |

| InChI Key | IGXAJUPIDFDTTR-UHFFFAOYSA-N | |

| SMILES | COC1=CC(=CC(=C1OC)OC)CC(=O)OC | [2] |

Synthesis of Methyl 2-(3,4,5-trimethoxyphenyl)acetate

The synthesis of Methyl 2-(3,4,5-trimethoxyphenyl)acetate is most commonly achieved through the Fischer esterification of its corresponding carboxylic acid precursor, 3,4,5-trimethoxyphenylacetic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with methanol.

Experimental Protocol: Fischer Esterification

This protocol outlines a standard laboratory procedure for the synthesis of Methyl 2-(3,4,5-trimethoxyphenyl)acetate.

Materials:

-

3,4,5-trimethoxyphenylacetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,4,5-trimethoxyphenylacetic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mL) to the solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude Methyl 2-(3,4,5-trimethoxyphenyl)acetate.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Characterization

The structural confirmation of the synthesized Methyl 2-(3,4,5-trimethoxyphenyl)acetate is crucial and is typically achieved through spectroscopic methods.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the 12 carbons in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon, and the methoxy and methyl ester carbons.

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of the precursor, 3,4,5-trimethoxyphenylacetic acid, shows a molecular ion peak corresponding to its molecular weight, and a similar result is expected for the methyl ester.

Applications in Drug Development

The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore in a number of natural and synthetic compounds with potent biological activities, most notably as anticancer agents.[1]

Precursor to Tubulin Polymerization Inhibitors

Methyl 2-(3,4,5-trimethoxyphenyl)acetate is a valuable intermediate in the synthesis of combretastatin analogues. Combretastatins are a class of natural products that exhibit potent anticancer activity by inhibiting tubulin polymerization, a critical process in cell division. The 3,4,5-trimethoxyphenyl ring is essential for binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-(3,4,5-trimethoxyphenyl)acetate. Based on the safety data for closely related compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing mist, vapors, or spray. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0301331). Retrieved from [Link]

-

SpectraBase. (n.d.). (2,4,5-trimethoxyphenyl)acetic acid, methyl ester - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

- Khan, G. S., et al. (2014). Crystal structure of methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate, C13H16O6. Zeitschrift für Kristallographie - New Crystal Structures, 229(1), 89-90.

-

mzCloud. (n.d.). 2 Carboxymethyl thio 3 4 5 trimethoxyphenyl methyl thio acetic acid. Retrieved from [Link]

-

MDPI. (2022). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =... Retrieved from [Link]

- Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (2018). Journal of Pharmacognosy and Phytochemistry, 7(1), 322-328.

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 3,4,5-Trimethoxyphenylacetic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). Methyl 2-hydroxy-4-methoxybenzoate, acetate. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 2-(3,4,5-trimethoxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(3,4,5-trimethoxyphenyl)acetate, a key chemical intermediate in organic synthesis. The document details its nomenclature, physicochemical properties, synthesis pathways, and analytical methodologies. Emphasis is placed on providing practical insights and established protocols to support researchers and professionals in its effective application.

Introduction

Methyl 2-(3,4,5-trimethoxyphenyl)acetate is a valuable building block in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and drug development. Its substituted phenyl ring offers a scaffold for the creation of compounds with potential biological activity. This guide serves as a technical resource, consolidating critical information for the safe and effective handling and utilization of this compound in a research and development setting.

Nomenclature and Chemical Identity

A clear understanding of the nomenclature is crucial for accurate literature searches and unambiguous communication in a scientific context.

IUPAC Name: Methyl 2-(3,4,5-trimethoxyphenyl)acetate[1]

Synonyms:

-

methyl (3,4,5-trimethoxyphenyl)acetate[2]

-

3,4,5-Trimethoxyphenylacetic acid methyl ester[3]

-

Benzeneacetic acid, 3,4,5-trimethoxy-, methyl ester

Chemical Structure:

Figure 2: General synthesis pathway for the precursor acid.

Esterification to Methyl 2-(3,4,5-trimethoxyphenyl)acetate: A Proposed Protocol

Reaction Scheme:

Figure 3: Fischer esterification of 3,4,5-trimethoxyphenylacetic acid.

Step-by-Step Methodology (Proposed):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4,5-trimethoxyphenylacetic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred solution. [3]3. Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for a period of 4-12 hours. [4]The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the excess acid by careful addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Applications in Research and Development

Methyl 2-(3,4,5-trimethoxyphenyl)acetate is primarily utilized as a research chemical and an intermediate in organic synthesis. [5]Its structural motif is found in a variety of biologically active compounds.

-

Medicinal Chemistry: It serves as a precursor for the synthesis of novel compounds with potential therapeutic applications. The trimethoxyphenyl group is a key feature in several natural and synthetic molecules with diverse pharmacological activities.

-

Drug Development: The related compound, 3,4,5-trimethoxyphenylacetic acid, is a known metabolite of mescaline. [6]The study of such metabolites and their derivatives is important in understanding the pharmacokinetics and pharmacodynamics of parent compounds.

Analytical Methods

The analysis of Methyl 2-(3,4,5-trimethoxyphenyl)acetate would typically involve standard chromatographic and spectroscopic techniques.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer would likely provide good separation. [7][8]* Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound, GC-MS is a powerful tool for its identification and quantification. Derivatization is generally not required for this class of compounds. [1][9]

Spectroscopic Characterization

-

¹H NMR: Expected signals would include singlets for the methyl ester protons (~3.7 ppm), the benzylic protons (~3.6 ppm), the two aromatic protons (~6.5 ppm), and the methoxy groups (one singlet for the para-methoxy at ~3.8 ppm and another for the two meta-methoxy groups at a slightly different chemical shift).

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester (~172 ppm), the aromatic carbons (with distinct signals for the methoxy-substituted and unsubstituted carbons), the benzylic carbon, and the methyl carbons of the ester and methoxy groups.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ester group would be expected around 1735 cm⁻¹. Other characteristic bands would include C-O stretching for the ester and ether linkages, and C-H stretching for the aromatic and aliphatic protons.

-

Mass Spectrometry (MS): The molecular ion peak [M]+ at m/z 240 would be expected. Common fragmentation patterns for phenylacetic acid methyl esters include the loss of the methoxy group (-OCH₃, m/z 209) and the carbomethoxy group (-COOCH₃, m/z 181). The base peak is often the tropylium ion or a substituted tropylium ion.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures (General Recommendations):

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

Methyl 2-(3,4,5-trimethoxyphenyl)acetate is a compound with significant potential as an intermediate in synthetic organic chemistry. This guide has provided a detailed overview of its chemical identity, properties, synthesis, and analytical characterization. While some data, particularly detailed experimental protocols and specific spectral analyses, are not widely published, this document offers a solid foundation for its use in a research setting by leveraging established chemical principles and data from closely related compounds.

References

- CN107445823B - Preparation method of 3, 4, 5-trimethoxyphenylacetic acid - Google P

-

Esterification (Experiment) - Chemistry LibreTexts. (2021-08-16). (URL: [Link])

-

A study of esterification of caffeic acid with methanol using p-toluenesulfonic acid as a catalyst - ResearchGate. (2025-08-07). (URL: [Link])

-

Synthesis of 3,4,5-Trimethoxyphenyl Acetic Acid | Semantic Scholar. (URL: [Link])

-

Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. (2025-12-18). (URL: [Link])

-

Crystal structure of methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate, C13H16O6. (2025-08-06). (URL: [Link])

-

Methyl Substitution Effects on 1H and 13C NMR Data of Methoxyflavones - ResearchGate. (2025-08-09). (URL: [Link])

-

Application of GC-MS method for analysis of phenolic acids and their esters in chloroformic extracts from some taxons of Polygonum L. genus - ResearchGate. (2025-08-07). (URL: [Link])

-

mass spectrum of methyl methanoate fragmentation pattern of m/z m/e ions for analysis and identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID - SciSpace. (2012-03-20). (URL: [Link])

-

ethyl acetate - SAFETY DATA SHEET. (2022-08-01). (URL: [Link])

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (URL: [Link])

-

Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction - DASH (Harvard). (URL: [Link])

-

An enhanced procedure for measuring organic acids and methyl esters in PM2.5 - AMT. (2015-03-04). (URL: [Link])

-

Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. (2021-10-26). (URL: [Link])

-

SAFETY DATA SHEET - Ethyl Acetate This SDS is valid for all grades and catalog #s - Greenfield Global. (2015-06-17). (URL: [Link])

-

mass spectra - fragmentation patterns - Chemguide. (URL: [Link])

-

Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS | LCGC International. (2023-12-05). (URL: [Link])

-

HPLC analysis | Cyberlipid - gerli. (URL: [Link])

-

GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585 - Agilent. (2011-11-21). (URL: [Link])

-

Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics - CORE. (URL: [Link])

-

Analysis of acylglycerols and fatty acid methyl esters using HPLC/APCI-MS - ResearchGate. (2025-08-06). (URL: [Link])

-

Crystal structures and Hirshfeld surface analyses of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate - NIH. (URL: [Link])

-

Supporting Information - AWS. (URL: [Link])

-

Supporting Information. (URL: [Link])

-

Mescaline - Wikipedia. (URL: [Link])

-

Wiley-VCH 2007 - Supporting Information. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Mescaline - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]

- 9. chromatographyonline.com [chromatographyonline.com]

"Methyl 2-(3,4,5-trimethoxyphenyl)acetate" potential biological activities

A Privileged Scaffold for Tubulin Targeting and Metabolic Profiling

Executive Summary

Methyl 2-(3,4,5-trimethoxyphenyl)acetate (CAS: 2989-06-2) represents a critical structural intersection in medicinal chemistry.[1] While chemically simple, it serves as a potent pharmacophore carrier for the 3,4,5-trimethoxyphenyl (TMP) moiety—a "privileged structure" responsible for the biological activity of numerous antimitotic agents, including colchicine, combretastatin A-4, and podophyllotoxin.

Beyond its utility as a synthetic intermediate, this compound functions as a metabolic marker in forensic toxicology (mescaline degradation) and a prodrug candidate for 3,4,5-trimethoxyphenylacetic acid (TMPAA) . This guide analyzes its dual utility as a bioactive scaffold for microtubule destabilization and a reference standard in metabolic pathways.

Chemical Profile & Pharmacophore Analysis

The biological relevance of this ester is dictated by the TMP Pharmacophore . In biological systems, the steric bulk and electron-donating nature of the three methoxy groups facilitate strong hydrophobic interactions within the Colchicine Binding Site (CBS) of

Table 1: Physicochemical Properties & Drug-Likeness

| Property | Value | Biological Implication |

| Molecular Weight | 240.25 g/mol | Ideal fragment size for lead optimization (<300 Da). |

| LogP (Predicted) | ~1.8 - 2.1 | High membrane permeability; suitable for CNS penetration. |

| H-Bond Acceptors | 5 | Facilitates interaction with tubulin residues (e.g., Cys241, Val238). |

| Rotatable Bonds | 5 | Flexible linker allows conformational adaptation to enzyme pockets. |

| Metabolic Liability | Ester Linkage | Rapidly hydrolyzed by plasma esterases to the active acid (TMPAA). |

Biological Activities & Mechanisms[2][3]

3.1 Tubulin Polymerization Inhibition (The TMP Anchor)

The primary therapeutic potential of TMP derivatives lies in their ability to arrest the cell cycle at the G2/M phase. Methyl 2-(3,4,5-trimethoxyphenyl)acetate acts as a minimal scaffold for this activity.

-

Mechanism: The TMP ring wedges into the hydrophobic pocket of

-tubulin, preventing the curved-to-straight conformational change necessary for microtubule assembly. -

Potency: While the methyl ester itself has moderate affinity, it serves as a "warhead" precursor. Derivatization at the ester position (e.g., to amides or heterocycles) significantly enhances potency (IC50 < 10 nM) by engaging the "Zone 2" and "Zone 3" regions of the colchicine pocket.

3.2 Metabolic Significance (Mescaline Pathway)

This compound is the methyl ester of TMPAA , the primary oxidative metabolite of the psychedelic alkaloid Mescaline.

-

Pathway: Mescaline

Deamination (MAO) -

Forensic Utility: The ester form is often used as a stable analytical standard in GC-MS analysis to quantify mescaline exposure, as the free acid is difficult to chromatograph without derivatization.

3.3 Antioxidant & Anti-Melanogenic Potential

Structurally related cinnamates (e.g., Methyl 3,4,5-trimethoxycinnamate) exhibit tyrosinase inhibition.[2] The phenylacetate analog retains the electron-rich phenolic ether core, suggesting potential utility in:

-

ROS Scavenging: The methoxy groups can stabilize radical species, though less effectively than free hydroxyls.

-

Pigmentation Control: Competitive inhibition of tyrosinase due to structural similarity to tyrosine precursors.

Visualization of Mechanisms[3][4]

Diagram 1: The TMP Pharmacophore & Tubulin Binding Logic

This diagram illustrates how the TMP moiety anchors the molecule within the tubulin binding site, leading to mitotic arrest.

Caption: Mechanism of Action: The TMP moiety acts as a 'molecular wedge' in

Diagram 2: Metabolic Pathway (Mescaline to TMPAA)

Tracing the origin of the acid form in biological systems.

Caption: Metabolic convergence: Both Mescaline metabolism and Ester hydrolysis yield the stable TMPAA core.

Experimental Protocols

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: To quantify the microtubule destabilization potential of the compound compared to Colchicine.

Reagents:

-

Purified Tubulin (>99% from bovine brain).

-

GTP (Guanosine Triphosphate).

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

-

Test Compound: Methyl 2-(3,4,5-trimethoxyphenyl)acetate (dissolved in DMSO).

Workflow:

-

Preparation: Dilute tubulin to 3.0 mg/mL in PEM buffer containing 1 mM GTP on ice.

-

Incubation: Add test compound (concentrations: 0.1, 1, 5, 10, 50

M) to a 96-well plate pre-warmed to 37°C. Include Colchicine (5 -

Initiation: Add cold tubulin solution to the wells. Immediately transfer to a plate reader at 37°C.

-

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes. Polymerization manifests as an increase in turbidity (absorbance).

-

Analysis: Calculate the

of the polymerization curve.-

Inhibition % =

.

-

Protocol B: Esterase Stability Screening

Objective: Determine the half-life (

Workflow:

-

Matrix: Thaw pooled human plasma and adjust to pH 7.4.

-

Spiking: Spike plasma with the test compound to a final concentration of 10

M (keep DMSO < 1%). -

Sampling: Incubate at 37°C. Aliquot 100

L samples at -

Quenching: Immediately add 300

L ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. Vortex and centrifuge (10,000g, 5 min). -

Quantification: Analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent ester (m/z ~241) and appearance of TMPAA (m/z ~227).

References

-

Pharmacophore Analysis: Lu, Y., et al. (2012). "Tubulin Colchicine Binding Site Inhibitors as Multifunctional Antitumor Agents." Journal of Medicinal Chemistry. Link

-

Mescaline Metabolism: Charalampous, K. D., et al. (1964).[4] "Metabolic Fate of Mescaline in Man." Journal of Pharmacology and Experimental Therapeutics. Link

-

Tubulin Assay Protocols: Hamel, E. (2003). "Evaluation of antimitotic agents by quantitative video microscopy and tubulin assembly assays." Cell Biology: A Laboratory Handbook. Link

-

Related Cinnamate Activity: Kim, B., et al. (2016). "Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives."[2] Korea Science. Link

-

Synthetic Utility: Bhat, B. A., et al. (2008). "Synthesis and biological evaluation of chalcones and their derived pyrazoles as potential cytotoxic agents." Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. 1215118-94-7,4-(Chloromethyl)-1-isopropoxy-2-(trifluoromethyl)benzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5-trimethoxybenzoate, ethyl 3,4,5-trimethoxybenzoate, methyl 3,4,5-trimethoxycinnamate, and ethyl 3,4,5-trimethoxycinnamate -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Compound Information Page [nimh-repository.rti.org]

The Versatile Synthon: Harnessing Methyl 2-(3,4,5-trimethoxyphenyl)acetate in the Synthesis of Bioactive Alkaloids

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 2-(3,4,5-trimethoxyphenyl)acetate, a readily accessible phenylacetic acid ester, represents a valuable yet under-explored building block for the synthesis of a variety of bioactive compounds. The inherent structural features of this molecule, namely the electron-rich trimethoxyphenyl ring and the reactive ester functionality, make it an attractive precursor for the synthesis of isoquinoline and tetrahydroisoquinoline alkaloids, scaffolds of immense significance in medicinal chemistry and drug development.

This technical guide provides an in-depth exploration of the application of Methyl 2-(3,4,5-trimethoxyphenyl)acetate in two cornerstone reactions of alkaloid synthesis: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols that can be adapted for the synthesis of a diverse array of substituted alkaloid derivatives.

Part 1: Synthesis of Papaverine Analogs via the Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which are immediate precursors to isoquinoline alkaloids.[1][2] The reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3] The electron-rich nature of the 3,4,5-trimethoxyphenyl ring in our starting material makes it an excellent substrate for this electrophilic aromatic substitution reaction.[4]

By leveraging Methyl 2-(3,4,5-trimethoxyphenyl)acetate, chemists can readily access N-phenethylamides that, upon cyclization, yield papaverine analogs with an additional methoxy group at the 7-position of the isoquinoline core. Papaverine itself is a benzylisoquinoline alkaloid with important vasodilatory properties.

Mechanistic Rationale

The synthesis of a papaverine analog from Methyl 2-(3,4,5-trimethoxyphenyl)acetate commences with the amidation of the ester with a suitable phenethylamine. The resulting amide is then activated by a dehydrating agent, such as POCl₃, to form a nitrilium ion intermediate. This highly electrophilic species then undergoes an intramolecular electrophilic aromatic substitution, with the electron-rich trimethoxyphenyl ring acting as the nucleophile, to forge the new heterocyclic ring. Subsequent aromatization leads to the formation of the 3,4-dihydroisoquinoline core, which can be further oxidized to the fully aromatic isoquinoline.

Diagram 1: Bischler-Napieralski Reaction Workflow

Caption: Workflow for the synthesis of a papaverine analog.

Experimental Protocol: Synthesis of a 7-Methoxy-Papaverine Analog

This protocol outlines the synthesis of a papaverine analog bearing an additional methoxy group, starting from Methyl 2-(3,4,5-trimethoxyphenyl)acetate.

Step 1: Amidation of Methyl 2-(3,4,5-trimethoxyphenyl)acetate

| Reagent | MW | Amount | Moles | Equivalents |

| Methyl 2-(3,4,5-trimethoxyphenyl)acetate | 240.25 | 2.40 g | 10.0 mmol | 1.0 |

| 2-(3,4-Dimethoxyphenyl)ethanamine | 181.23 | 1.99 g | 11.0 mmol | 1.1 |

| Toluene | - | 50 mL | - | - |

Procedure:

-

To a solution of Methyl 2-(3,4,5-trimethoxyphenyl)acetate in toluene, add 2-(3,4-dimethoxyphenyl)ethanamine.

-

Heat the reaction mixture to reflux for 12-16 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude N-(2-(3,4-dimethoxyphenyl)ethyl)-2-(3,4,5-trimethoxyphenyl)acetamide can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Bischler-Napieralski Cyclization

| Reagent | MW | Amount | Moles | Equivalents |

| N-(2-(3,4-dimethoxyphenyl)ethyl)-2-(3,4,5-trimethoxyphenyl)acetamide | 403.45 | 4.03 g | 10.0 mmol | 1.0 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 2.0 mL | 21.8 mmol | 2.2 |

| Toluene (anhydrous) | - | 50 mL | - | - |

Procedure:

-

Dissolve the amide from Step 1 in anhydrous toluene.

-

Carefully add phosphorus oxychloride dropwise to the solution at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with concentrated ammonium hydroxide to pH 8-9.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline derivative.

Step 3: Oxidation to the Isoquinoline

| Reagent | Amount |

| Crude 3,4-dihydroisoquinoline | ~10 mmol |

| 10% Palladium on carbon (Pd/C) | 10 mol% |

| Toluene | 50 mL |

Procedure:

-

Dissolve the crude dihydroisoquinoline in toluene.

-

Add 10% Pd/C to the solution.

-

Heat the mixture to reflux for 8-12 hours.

-

Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with toluene.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Purify the resulting 7-methoxy-papaverine analog by column chromatography on silica gel.

Part 2: Proposed Synthesis of Tetrahydroisoquinoline Scaffolds via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[5][6] This reaction is of fundamental importance in the biosynthesis of many alkaloids.[7] To utilize Methyl 2-(3,4,5-trimethoxyphenyl)acetate in a Pictet-Spengler reaction, it must first be converted to the corresponding β-arylethylamine, 2-(3,4,5-trimethoxyphenyl)ethanamine.

Proposed Synthetic Pathway to the Key Amine Precursor

The synthesis of 2-(3,4,5-trimethoxyphenyl)ethanamine from Methyl 2-(3,4,5-trimethoxyphenyl)acetate can be achieved through a two-step reduction process. First, the ester is reduced to the corresponding alcohol, 2-(3,4,5-trimethoxyphenyl)ethanol, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be converted to the amine via a number of methods, such as conversion to the corresponding tosylate or mesylate followed by displacement with ammonia or an azide and subsequent reduction.

Diagram 2: Pictet-Spengler Reaction Pathway

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. mdpi.com [mdpi.com]

- 3. Bischler-Napieralski Reaction [organic-chemistry.org]

- 4. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. jk-sci.com [jk-sci.com]

- 6. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 2-(3,4,5-trimethoxyphenyl)acetate" as a precursor for labeled compounds

Part 1: Executive Summary & Regulatory Context

1.1 Introduction Methyl 2-(3,4,5-trimethoxyphenyl)acetate (CAS: 2033-11-6) is a critical phenylacetic acid derivative used primarily as a high-fidelity intermediate in the synthesis of phenethylamine alkaloids (e.g., Mescaline) and as a metabolic reference standard in forensic toxicology.[1] In drug metabolism and pharmacokinetics (DMPK), this scaffold serves as a surrogate for tracking the oxidative deamination pathways of trimethoxy-substituted psychoactive compounds.[1]

This guide details the strategic synthesis of isotopically labeled analogs (Deuterium,

1.2 Regulatory & Safety Warning

CRITICAL COMPLIANCE NOTICE: While Methyl 2-(3,4,5-trimethoxyphenyl)acetate itself is generally considered a chemical intermediate, it is a direct precursor to Mescaline (3,4,5-trimethoxyphenethylamine), a Schedule I controlled substance in the United States and restricted in many other jurisdictions.

Authorization: Researchers must possess valid DEA registration (or local equivalent) for List I chemicals if applicable, and ensure all downstream reactions do not inadvertently produce scheduled alkaloids without proper licensure.

Safety: The synthesis involves methylating agents (e.g., Iodomethane), which are potent neurotoxins and carcinogens. All protocols must be performed in a certified fume hood.[1]

Part 2: Chemical Profile & Strategic Logic

2.1 Physicochemical Properties Understanding the base compound is vital for designing the labeling protocol.[1]

| Property | Data | Relevance to Protocol |

| Formula | Base mass for MS calculations.[1][2] | |

| MW | 240.25 g/mol | Shift to ~249.31 for |

| Boiling Point | 172-182 °C (10 Torr) | High BP allows for thermal esterification.[1][2] |

| Solubility | DCM, MeOH, EtOAc | Compatible with standard organic workups.[2] |

| pKa (Acid) | ~4.0 (Precursor Acid) | Requires weak base ( |

2.2 Labeling Strategy: The "Self-Validating" Approach To create a robust Internal Standard, the isotopic label must be metabolically stable (non-exchangeable).[1]

-

Target Site A: The Methoxy Groups (

) [1][2]-

Method:

-alkylation of a trihydroxy precursor.[1][2] -

Advantage:[3][4][5][6][7][8] Introduces 9 deuterium atoms (

), creating a massive mass shift (+9 Da) that eliminates isotopic overlap with the natural analyte.[1] -

Stability:[6] High.[1] The methyl-ether bond is stable under standard extraction conditions.[1][2]

-

-

Target Site B: The Acetate Side Chain [5]

Part 3: Detailed Protocol

Protocol: Synthesis of Methyl 2-(3,4,5-trimethoxyphenyl- )acetate

Objective: Synthesize a

Reagents:

-

Substrate: Methyl 2-(3,4,5-trihydroxyphenyl)acetate (prepared via demethylation of the unlabeled ester using

). -

Labeling Agent: Iodomethane-

( -

Base: Potassium Carbonate (

), anhydrous.[1] -

Solvent: Acetone (anhydrous) or DMF.

Step-by-Step Workflow:

-

Preparation:

-

Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) to prevent oxidation of the polyphenol substrate.[1]

-

-

Reaction Assembly:

-

Dissolve 1.0 mmol of Methyl 2-(3,4,5-trihydroxyphenyl)acetate in 10 mL anhydrous Acetone.

-

Add 4.0 mmol (4 equiv.) of anhydrous

.[1] The excess base ensures complete deprotonation.[1] -

Critical Step: Add 3.5 mmol (3.5 equiv.) of Iodomethane-

dropwise via syringe.[1] -

Note: A slight excess of

is used to drive the reaction to completion, but minimize waste due to cost.[1]

-

-

Reflux & Monitoring:

-

Fit a reflux condenser and heat the mixture to 60°C (gentle reflux) for 12–18 hours.

-

Validation: Monitor via TLC (System: Hexane/EtOAc 7:3). The starting material (polar, UV active) should disappear, replaced by a less polar spot (

~0.6).[1]

-

-

Workup:

-

Purification:

-

Analytical Verification:

Part 4: Visualization & Logic Mapping

Synthesis Workflow Diagram

This diagram illustrates the conversion logic, highlighting the introduction of the isotopic label.

Caption: Figure 1. One-pot synthesis of the d9-labeled internal standard via Williamson Ether Synthesis.[1][2] The use of CD3-I introduces three deuterated methyl groups.

Metabolic Application Context

How this compound fits into the broader analysis of phenethylamines.

Caption: Figure 2. Metabolic pathway of Mescaline showing the formation of the phenylacetic acid metabolite and its derivatization to the methyl ester for analysis.

Part 5: References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 70372, 3,4,5-Trimethoxyphenylacetic acid. Retrieved February 2, 2026, from [Link]

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 2, 2026, from [Link]

Sources

- 1. 3,4,5-Trimethoxyphenylacetic acid | C11H14O5 | CID 70372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 1,2,3-Trimethoxy-5-methylbenzene (FDB020053) - FooDB [foodb.ca]

- 3. CN107445823B - Preparation method of 3, 4, 5-trimethoxyphenylacetic acid - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. Buy Methyl 2-(3,4-dimethoxyphenyl)acetate | 15964-79-1 [smolecule.com]

- 6. 3,4,5-Trimethoxyphenylacetic acid(951-82-6) 1H NMR [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Mescaline - Wikipedia [en.wikipedia.org]

- 9. Methyl (3,5-Dimethoxyphenyl)acetate | 6512-32-9 | TCI AMERICA [tcichemicals.com]

Application Note: Methyl 2-(3,4,5-trimethoxyphenyl)acetate as a Scaffold for Bioactive Pharmacophores

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It focuses on Methyl 2-(3,4,5-trimethoxyphenyl)acetate (CAS 2989-06-2), a critical intermediate for synthesizing the "A-ring" pharmacophore found in numerous tubulin-binding agents (e.g., Combretastatins) and psychoactive phenethylamines (e.g., Mescaline analogs).

Introduction & Chemical Profile

Methyl 2-(3,4,5-trimethoxyphenyl)acetate is the ester derivative of 3,4,5-trimethoxyphenylacetic acid. It serves as a versatile electrophile and nucleophile precursor (via enolate formation) in the synthesis of trimethoxyphenyl (TMP) derivatives. The TMP moiety is a privileged structure in medicinal chemistry, known for its ability to occupy the colchicine-binding site on

Chemical Identity[1][2][3][4]

-

IUPAC Name: Methyl 2-(3,4,5-trimethoxyphenyl)acetate

-

Common Name: Methyl 3,4,5-trimethoxyphenylacetate

-

CAS Number: 2989-06-2

-

Note: CAS 2675-94-7 is occasionally misattributed in broad databases but refers to N,N-Diethylacrylamide. Ensure verification of CAS 2989-06-2 for the ester.

-

-

Molecular Formula: C

H -

Molecular Weight: 240.25 g/mol

-

Solubility: Soluble in MeOH, EtOH, DCM, EtOAc; sparingly soluble in water.

| Property | Value |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | 160–165 °C (at 2 mmHg) |

| Flash Point | >110 °C |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |

Strategic Synthetic Applications

The utility of this ester lies in its ability to access three distinct chemical spaces:

-

The Acid Pathway (Hydrolysis): Precursor to Combretastatin A-4 (CA-4) and related stilbenes via Perkin condensation.

-

The Alcohol Pathway (Reduction): Precursor to Mescaline and homoisoflavonoids via conversion to the phenethanol.

-

The

-Carbon Pathway (Alkylation): Access to branched derivatives (e.g.,

Visual Workflow: Synthetic Divergence

Figure 1: Divergent synthetic utility of Methyl 2-(3,4,5-trimethoxyphenyl)acetate in drug discovery.

Detailed Experimental Protocols

Protocol A: Quantitative Hydrolysis to 3,4,5-Trimethoxyphenylacetic Acid

This step is critical for generating the "A-ring" component for Perkin condensations (e.g., synthesis of Combretastatin analogs).

Rationale: The methyl ester protects the acid during purification or prior steps but must be removed quantitatively to allow for condensation reactions.

Materials:

-

Methyl 2-(3,4,5-trimethoxyphenyl)acetate (1.0 eq)

-

Sodium Hydroxide (NaOH), 2.0 M aqueous solution

-

Methanol (MeOH), HPLC grade

-

Hydrochloric Acid (HCl), 1.0 M

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 10.0 mmol (2.40 g) of the ester in 30 mL of MeOH.

-

Saponification: Add 20 mL of 2.0 M NaOH dropwise over 10 minutes while stirring at room temperature.

-

Reaction: Heat the mixture to mild reflux (65 °C) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3); disappearance of the ester spot (

) indicates completion. -

Work-up:

-

Evaporate MeOH under reduced pressure.[1]

-

Dilute the aqueous residue with 20 mL water and wash with 10 mL diethyl ether (to remove non-polar impurities).

-

Acidify the aqueous layer to pH 2 using 1.0 M HCl. A white precipitate should form.

-

-

Isolation: Extract the precipitate with EtOAc (3 x 30 mL). Dry combined organics over Na

SO -

Yield: Expect 90–95% yield of a white solid (mp 119–121 °C).

Self-Validation:

-

H NMR (DMSO-d

Protocol B: Reduction to 2-(3,4,5-Trimethoxyphenyl)ethanol

This alcohol is the direct precursor to mescaline (via bromide conversion and amination) and various antioxidant homoisoflavonoids.

Rationale: Lithium Aluminum Hydride (LiAlH

Materials:

-

Methyl 2-(3,4,5-trimethoxyphenyl)acetate (1.0 eq)

-

LiAlH

(1.5 eq) -

Anhydrous THF (Tetrahydrofuran)

-

Rochelle’s Salt (Potassium sodium tartrate)

Procedure:

-

Setup: Flame-dry a 2-neck flask and purge with Argon. Add LiAlH

(15 mmol) and 20 mL anhydrous THF. Cool to 0 °C. -

Addition: Dissolve the ester (10 mmol) in 10 mL anhydrous THF. Add dropwise to the LiAlH

suspension over 20 minutes. -

Reaction: Allow to warm to room temperature and stir for 3 hours.

-

Quench (Fieser Method): Cool to 0 °C. Carefully add:

-

0.6 mL water

-

0.6 mL 15% NaOH

-

1.8 mL water

-

-

Work-up: Stir until a granular white precipitate forms. Filter through a pad of Celite. Dry the filtrate over MgSO

and concentrate. -

Yield: Expect 85–92% of a colorless oil.

Protocol C: Synthesis of Combretastatin A-4 Analog (Perkin Condensation)

This protocol describes the coupling of the hydrolyzed acid (from Protocol A) with a B-ring aldehyde.

Materials:

-

3,4,5-Trimethoxyphenylacetic acid (from Protocol A)[2]

-

3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) - Targeting CA-4 analog

-

Acetic Anhydride (Ac

O) -

Triethylamine (TEA)

Procedure:

-

Condensation: Mix the acid (10 mmol) and aldehyde (10 mmol) in 15 mL Ac

O and 10 mL TEA. -

Reflux: Heat at 130 °C for 12 hours.

-

Hydrolysis (Decarboxylation/Isomerization): Pour the hot mixture into ice water. Extract with DCM. The intermediate acrylic acid is often decarboxylated using Quinoline/Cu powder at 200 °C if a stilbene is the target, or the Perkin product (cinnamic acid) is isolated directly.

-

Note: For strict CA-4 synthesis, the Wittig reaction is often preferred over Perkin to control cis/trans selectivity, but the Perkin route is robust for generating the initial carbon skeleton.

-

Mechanism of Action: The Trimethoxyphenyl (TMP) Pharmacophore

The 3,4,5-trimethoxyphenyl moiety mimics the A-ring of Colchicine. Its spatial arrangement allows for high-affinity binding to the

Pathway Visualization

Figure 2: Mechanism of action for TMP-containing derivatives in oncology.

References

-

Pettit, G. R., et al. (1989). "Antineoplastic agents.[3] 291. Isolation and structure of combretastatins A-4, A-5, and A-6." Journal of Natural Products.

-

Sigma-Aldrich. "Methyl 3,4,5-trimethoxyphenylacetate Product Sheet (CAS 2989-06-2)."

-

Bellina, F., et al. (2006). "Selective synthesis of combretastatin A-4 and analogues." Current Organic Chemistry.

-

Tseng, C. H., et al. (2012). "Synthesis and antiproliferative evaluation of certain 3,4,5-trimethoxyphenyl substituted derivatives." Molecules.

-

BenchChem. "3,4,5-Trimethoxyphenyl derivatives biological activity analysis."

Sources

"Methyl 2-(3,4,5-trimethoxyphenyl)acetate" handling and storage procedures

Executive Summary & Scope

This technical guide defines the standard operating procedures (SOPs) for the handling and preservation of Methyl 2-(3,4,5-trimethoxyphenyl)acetate (CAS: 2989-06-2). This compound is a critical intermediate in the synthesis of phenethylamine derivatives and pharmaceutical alkaloids. Its structural motif—an electron-rich trimethoxy-substituted aromatic ring coupled with an ester functionality—presents specific challenges regarding oxidative stability and hydrolysis.

Target Audience: Synthetic Organic Chemists, Process Engineers, and Inventory Managers.

Physicochemical Profile

Understanding the physical state of this compound is prerequisite to proper handling. With a melting point near physiological temperature, it frequently exists as a semi-solid or supercooled liquid, complicating precise mass transfer.

| Property | Value | Operational Implication |

| CAS Number | 2989-06-2 | Unique identifier for inventory tracking. |

| Molecular Formula | C₁₂H₁₆O₅ | MW: 240.25 g/mol .[1] |

| Physical State | Low-melting solid | MP: 40–41 °C . May require gentle warming for transfer. |

| Boiling Point | 172–182 °C (10 Torr) | High boiling point; suitable for high-vac distillation. |

| Density | ~1.121 g/cm³ | Denser than water; sinks in aqueous extractions. |

| Solubility | MeOH, DCM, EtOAc | High lipophilicity; poor water solubility. |

| Stability | Moisture/Light Sensitive | Ester hydrolysis risk; electron-rich ring oxidation risk. |

Safety & Regulatory Assessment

3.1 Precursor Awareness (Critical) Researchers must acknowledge that this compound is a direct structural precursor to Mescaline (3,4,5-trimethoxyphenethylamine). While the ester itself is generally a non-controlled building block in many jurisdictions, its conversion products are heavily regulated (Schedule I in the US).

-

Action: Verify local compliance regarding "List I" chemical watchlists before scaling up synthesis. Maintain strict inventory logs to prevent diversion.

3.2 Hazard Identification (GHS)

-

Signal Word: WARNING

-

H315: Causes skin irritation.[2]

3.3 Personal Protective Equipment (PPE)

-

Respiratory: N95 or P100 respirator if handling as a dust/powder. Fume hood is mandatory for liquid handling.

-

Dermal: Nitrile gloves (0.11 mm minimum thickness). Break-through time >480 min.

-

Ocular: Chemical splash goggles.

Handling & Transfer Protocols

The primary operational challenge is the Phase Transition Zone (40°C) . Attempting to chip the solid can result in static scattering, while incomplete melting leads to heterogeneity.

Protocol A: Solid-to-Liquid Transfer (Recommended)

Rationale: Handling as a liquid ensures homogeneity and precise volumetric transfer.

-

Inspection: Visually inspect the container. If the material appears as a fused cake or semi-solid sludge, do not attempt to spatula it out.

-

Thermal Conditioning: Place the sealed container in a water bath set to 45 °C .

-

Caution: Do not exceed 60 °C to prevent thermal degradation or ester transesterification.

-

-

Liquefaction: Allow 15–30 minutes for complete phase change. The liquid should be clear and colorless to pale yellow.

-

Inert Transfer: While liquid, transfer via a pre-warmed glass syringe or pipette into the reaction vessel.

-

Re-Solidification: If weighing by mass, transfer to a tared vessel immediately. The compound will supercool; induce crystallization by scratching the glass if a solid form is required for storage.

Protocol B: Inert Atmosphere Handling

Rationale: The electron-rich aromatic ring is susceptible to auto-oxidation over time, turning the material brown.

-

Purge: All transfer vessels must be purged with Nitrogen (

) or Argon ( -

Solvent Degassing: If preparing a stock solution, sparge the solvent (e.g., Methanol or DCM) with inert gas for 10 minutes prior to dissolution.

Storage & Stability Architecture

To maximize shelf-life (>2 years), a "Cold-Dry-Dark" strategy is required.

5.1 Environmental Conditions

-

Temperature: 2°C to 8°C (Refrigerated).

-

Note: For storage >1 year, store at -20°C .

-

-

Atmosphere: Headspace must be backfilled with Argon. Argon is heavier than air and provides a superior blanket compared to Nitrogen for long-term storage of liquids/low-melting solids.

-

Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) containers as esters can leach plasticizers over time.

5.2 Degradation Indicators

-

Color Change: Transition from White/Colorless

Yellow -

Odor: A sharp, vinegary smell indicates hydrolysis (release of acetic acid/phenylacetic acid).

Visualization of Workflows

Figure 1: Phase-Dependent Handling Logic

Caption: Decision tree for handling Methyl 2-(3,4,5-trimethoxyphenyl)acetate based on physical state.

Figure 2: Storage & Emergency Logic

Caption: Protocol for long-term storage and spill response.

Emergency Procedures

7.1 Spill Response

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don nitrile gloves and respiratory protection.

-

Containment: Do not use water (spreads the hydrophobic ester). Cover spill with Vermiculite or dry sand.

-

Disposal: Scoop into a sealable waste container labeled "Organic Waste - Esters".

-

Decontamination: Wipe surface with Acetone followed by soapy water.

7.2 First Aid

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[2][3][5]

-

Skin Contact: Wash with soap and water.[2][3][5][6] Do not use ethanol (enhances absorption).

-

Ingestion: Do not induce vomiting. Rinse mouth with water.[5][6] Contact Poison Control.

References

-

PubChem. (n.d.).[7] Compound Summary: Methyl 2-(3,4,5-trimethoxyphenyl)acetate.[] National Library of Medicine. Retrieved from [Link]

Sources

- 1. 2989-06-2|Methyl 2-(3,4,5-trimethoxyphenyl)acetate|BLD Pharm [bldpharm.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chemos.de [chemos.de]

- 5. lobachemie.com [lobachemie.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Compound Information Page [nimh-repository.rti.org]

"Methyl 2-(3,4,5-trimethoxyphenyl)acetate" safety data sheet (SDS) information

This Application Note and Protocol Guide is structured to address the specific technical requirements of Methyl 2-(3,4,5-trimethoxyphenyl)acetate .

CRITICAL DATA ALERT: CAS Number Discrepancy

User Input: CAS 3806-59-5 Correction: CAS 3806-59-5 corresponds to cis,cis-1,3-Cyclooctadiene . The chemical name provided (Methyl 2-(3,4,5-trimethoxyphenyl)acetate ) corresponds to CAS 2989-06-2 .[1] Action: This guide is written for Methyl 2-(3,4,5-trimethoxyphenyl)acetate (CAS 2989-06-2) based on the explicit chemical name provided. Do not apply these protocols to 1,3-Cyclooctadiene.

High-Purity Synthesis Intermediate for Isoquinoline Alkaloids & Pharmaceutical Motifs[2]

Document ID: AN-TMPA-002 Version: 2.1 (2025) Target Audience: Medicinal Chemists, Process Development Scientists

PART 1: Compound Profile & Safety Architecture

Methyl 2-(3,4,5-trimethoxyphenyl)acetate is a low-melting ester widely utilized as a "pivot" intermediate. Its trimethoxy-benzyl motif is a pharmacophore found in numerous tubulin polymerization inhibitors (e.g., combretastatin analogs) and isoquinoline alkaloids (e.g., papaverine derivatives).

1.1 Physicochemical Specifications

| Property | Value | Notes |

| Chemical Name | Methyl 2-(3,4,5-trimethoxyphenyl)acetate | Synonyms: Methyl 3,4,5-trimethoxyphenylacetate |

| CAS Number | 2989-06-2 | Note: Distinct from benzoate ester (CAS 1916-07-0) |

| Molecular Weight | 240.25 g/mol | Formula: C₁₂H₁₆O₅ |

| Appearance | White to Off-White Solid | Low Melting Point (Handle with care) |

| Melting Point | 40 – 41 °C | May liquefy in warm laboratory environments [1].[2] |

| Boiling Point | 172–182 °C (10 Torr) | High vacuum distillation recommended for purification. |

| Solubility | Soluble in MeOH, DCM, EtOAc | Sparingly soluble in water; hydrolyzes slowly in moisture. |

1.2 Risk Management & Safety (GHS)

Unlike simple esters, this compound possesses specific acute toxicity risks often overlooked in generic handling.

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

-

Handling Directive: Due to its low melting point (40°C), the solid can easily sublime or liquefy, increasing vapor pressure and skin absorption risks.

Safety Decision Logic (DOT Visualization):

Figure 1: Dynamic safety protocol based on the physical state of the compound, which changes near body temperature.

PART 2: Handling & Storage Protocols

2.1 Storage Integrity

-

Temperature: Store at 2–8 °C . The low melting point means room temperature storage can lead to "caking" or partial melting, which complicates weighing and purity analysis.

-

Atmosphere: Hygroscopic. Store under Argon or Nitrogen . Moisture leads to slow hydrolysis to 3,4,5-trimethoxyphenylacetic acid (CAS 951-82-6), altering stoichiometry in subsequent reactions.

2.2 Purification (If degraded)

If the compound yellows or smells of acetic acid (hydrolysis):

-

Dissolve in Diethyl Ether.

-

Wash with saturated NaHCO₃ (removes free acid).

-

Dry over MgSO₄ and concentrate.

-

Recrystallization: Use Hexane/Ethyl Acetate (cold) if solid; otherwise, perform bulb-to-bulb distillation (Kugelrohr) at 0.5 mmHg.

PART 3: Application Notes & Synthetic Workflows

This compound is a "Gateway Intermediate." It is rarely the final product but rather the starting point for constructing complex heterocyclic scaffolds.

Application A: Synthesis of Isoquinoline Alkaloids (Bischler-Napieralski Route)

The most high-value application is the conversion to tetrahydroisoquinolines (THIQ), a core scaffold in drug discovery for neurodegenerative targets [2].

Mechanism: The ester is converted to an amide, which undergoes cyclodehydration.

Protocol 1: Amidation & Cyclization

-

Amidation (Ester

Amide):-

Reagents: Methyl 2-(3,4,5-trimethoxyphenyl)acetate (1.0 eq), Primary Amine (e.g., phenethylamine, 1.1 eq).

-

Conditions: Heat neat at 100°C or reflux in Toluene for 12h.

-

Note: Direct amidation avoids the use of coupling reagents (EDC/HOBt) required if starting from the acid.

-

Validation: Monitor disappearance of Ester C=O (approx 1735 cm⁻¹) and appearance of Amide C=O (approx 1650 cm⁻¹) via IR.

-

-

Cyclization (Bischler-Napieralski):

-

Reagents: Amide intermediate, POCl₃ (3.0 eq).

-

Solvent: Anhydrous Acetonitrile or Toluene.

-

Procedure: Reflux for 2–4 hours.

-

Quench: Critical Safety Step. Cool to 0°C. Add ice slowly to decompose excess POCl₃. Basify with NaOH to pH 10 to liberate the free base imine.

-

Reduction (Optional): Treat the crude imine with NaBH₄ in MeOH to yield the Tetrahydroisoquinoline.

-

Synthetic Pathway Visualization (DOT):

Figure 2: Conversion of the acetate ester to the pharmacologically active isoquinoline core.

Application B: Controlled Hydrolysis for Fragment Coupling

For applications requiring the free acid (e.g., EDC couplings to sensitive amines), mild hydrolysis is preferred over purchasing the acid directly to ensure freshness.

Protocol 2: Saponification

-

Dissolution: Dissolve 10 mmol ester in THF:Water (3:1, 20 mL).

-

Reagent: Add LiOH·H₂O (1.5 eq) at 0°C.

-

Reaction: Stir at 25°C for 3 hours. (Monitoring: TLC, 30% EtOAc/Hexane).

-

Workup: Acidify to pH 2 with 1M HCl. Extract with EtOAc.

-

Yield: Typically >95% quantitative conversion to 3,4,5-trimethoxyphenylacetic acid.

PART 4: Emergency Response & Disposal

| Scenario | Protocol |

| Skin Contact | Immediate Action: The compound is lipophilic and absorbs. Wash with soap and water for 15 mins. Do not use alcohol (increases absorption). |

| Spill (Molten) | If melted (lab temp >40°C), allow to cool/solidify if possible, or absorb with vermiculite. Do not wipe with organic solvents initially. |

| Disposal | Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not drain. |

References

-

ChemicalBook. (2024). 3,4,5-Trimethoxyphenylacetic acid methyl ester Properties and Safety.

-

Chiodi, D. & Ishihara, Y. (2024). Synthesis and structural analysis of diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate. IUCrData.

-

Sigma-Aldrich. (2024). Safety Data Sheet: Methyl 2-(3,4,5-trimethoxyphenyl)acetate (CAS 2989-06-2).

-

PubChem. (2024).[3] Compound Summary: Methyl 2-(3,4,5-trimethoxyphenyl)acetate. National Library of Medicine.

Sources

Technical Support Center: Purification of Methyl 2-(3,4,5-trimethoxyphenyl)acetate

Ticket ID: PUR-345-TMA-001 Status: Open Escalation Level: Tier 3 (Senior Application Scientist)

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of Methyl 2-(3,4,5-trimethoxyphenyl)acetate (CAS: 2989-06-2) has resulted in a viscous yellow/brown oil instead of the expected white crystalline solid, or you are struggling to remove persistent acidic impurities.

This compound presents a unique purification challenge due to its melting point hovering near physiological temperatures (40–45 °C ), making it prone to "oiling out" rather than crystallizing.[1] Furthermore, the electron-rich trimethoxy-substituted ring is susceptible to oxidation, leading to colored quinone-like impurities.

This guide prioritizes causality-based troubleshooting . We do not just tell you what to do; we explain why your current method failed and how to correct it using self-validating protocols.

Part 1: The Triage (Initial Assessment)[1]

Before proceeding, verify your crude material against these baseline properties. If your material deviates significantly, stop and assess purity via TLC/NMR before attempting physical purification.[1]

Table 1: Target Physicochemical Properties

| Property | Value | Notes |

| Physical State | Low-melting solid or Oil | Often supercools into an oil. MP is ~40–45 °C [1]. |

| Boiling Point | 172–182 °C (10 Torr) | High vacuum required for distillation to avoid decomposition [1]. |

| Solubility | Soluble: EtOAc, MeOH, DCMInsoluble: Water, Cold Hexane | Lipophilic ester functionality dominates. |

| Appearance | White to Off-White | Crude is often yellow/brown due to trace oxidation. |

Part 2: Troubleshooting & Protocols

Issue #1: "My product is an oil and refuses to crystallize."

Diagnosis: This is the most common ticket for this compound.[1] The melting point is low enough that trace solvent impurities (methanol, ethyl acetate) depress the freezing point below room temperature (Raoult's Law), keeping it liquid.[1]

The Fix: High-Vacuum Drying & Trituration Do not attempt recrystallization immediately. You must remove the "solvent trap" first.[1]

-

Evaporate: Remove bulk solvent on a rotary evaporator.

-

High Vacuum: Place the flask on a high-vacuum manifold (<1 mmHg) for at least 4 hours at 40 °C.

-

Why? This removes trace MeOH that acts as a plasticizer.

-

-

Trituration (The "Crash" Method):

-

Cool the oil to 0 °C in an ice bath.

-

Add cold Hexane or Pentane (approx. 2 mL per gram of crude).

-

Scratch the side of the flask vigorously with a glass rod.[1]

-

Mechanism:[1][2][3][4][5][6][7] The friction creates nucleation sites.[1] The non-polar solvent extracts lipophilic impurities while forcing the polar ester to organize into a lattice.[1]

-

Issue #2: "The product is acidic or has a persistent color."

Diagnosis:

-

Acidity: Incomplete removal of the acid catalyst (H₂SO₄) or unreacted starting material (3,4,5-trimethoxyphenylacetic acid).

-

Color: Oxidation of the electron-rich aromatic ring.

The Fix: The "Triple-Wash" Protocol Standard bicarbonate washes often fail because they are not performed aggressively enough to pull the organic acid out of the organic phase.[1]

Protocol:

-

Dissolve crude in Ethyl Acetate (not DCM; EtOAc separates better from basic water).

-

Wash 1: 1M HCl (Removes any amine impurities if present).

-

Wash 2: Saturated NaHCO₃ (Perform twice).

-

Wash 3: Saturated Brine (Dries the organic layer).

-

Decolorization: If the solution is brown, add Activated Charcoal (5% w/w) to the organic phase, stir for 15 mins, and filter through a Celite pad.

Part 3: Advanced Purification Workflows

Choose your path based on your available equipment and purity requirements.[1]

Workflow A: Recrystallization (For Solids >90% Purity)

Best for: Final polishing of material that is already solidifying.[1]

Solvent System: Hexane / Ethyl Acetate (High dilution) or Methanol / Water. Warning: Avoid heat. This compound melts at 40°C. Traditional "boil and cool" recrystallization will result in oiling out (liquid-liquid phase separation) rather than crystallization.

Cold Crystallization Protocol:

-

Dissolve 1g of solid in the minimum amount of warm EtOAc (approx 35 °C).

-

Slowly add Hexane until persistent cloudiness appears.[8]

-

Add 1-2 drops of EtOAc to clear the solution.

-

Place in the freezer (-20 °C) immediately. Do not cool to RT first.

-

Result: White needles should form over 12 hours.

Workflow B: Vacuum Distillation (For Oily Crudes)

Best for: Large scale (>10g) or persistent oils.

Parameters:

-

Vacuum: < 2 mmHg (Essential).

-

Head Temp: ~150–160 °C (Adjusted for vacuum).

-

Trap: Cool the receiving flask with dry ice/acetone.

Caution: Ensure all NaHCO₃ is removed prior to distillation. Basic residues can catalyze transesterification or polymerization at high heat.

Part 4: Process Visualization

The following logic flow illustrates the decision-making process for purifying the crude reaction mixture.

Figure 1: Purification Decision Matrix. This flowchart guides the user from crude workup to final isolation based on physical state and impurity profile.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my product turn pink upon standing? A: The 3,4,5-trimethoxy motif is electron-rich and susceptible to auto-oxidation, forming quinoid structures. Store the purified product under Nitrogen or Argon in the dark at 4 °C. If pink, run a quick silica plug with 20% EtOAc/Hexane.[1]

Q: Can I use ethanol for recrystallization? A: It is not recommended. Ethanol has a high solubility for this ester even at low temperatures, leading to poor recovery yields.[1] Furthermore, if any acidic catalyst remains, you risk transesterification (converting your Methyl ester to an Ethyl ester), creating a difficult-to-separate impurity [2].

Q: What is the specific Rf value for TLC? A: In a solvent system of 30% Ethyl Acetate / 70% Hexane , the Rf is typically 0.45 – 0.55 .[1] The unreacted acid (starting material) will remain at the baseline (Rf < 0.1), and the aldehyde precursor (if used) will run higher (Rf ~0.7).[1]

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

PubChem. (n.d.).[9] Methyl 3,4,5-trimethoxyphenylacetate - Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. CN102690199A - Preparation method for methyl methoxyacetate - Google Patents [patents.google.com]

- 2. mt.com [mt.com]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN107445823B - Preparation method of 3, 4, 5-trimethoxyphenylacetic acid - Google Patents [patents.google.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. 3,4,5-Trimethoxyphenyl acetate | C11H14O5 | CID 276280 - PubChem [pubchem.ncbi.nlm.nih.gov]

Common side reactions in the synthesis of "Methyl 2-(3,4,5-trimethoxyphenyl)acetate"

Technical Support Center: Synthesis of Methyl 2-(3,4,5-trimethoxyphenyl)acetate

This guide serves as a dedicated technical resource for researchers and chemists engaged in the synthesis of Methyl 2-(3,4,5-trimethoxyphenyl)acetate. We will explore the common challenges, side reactions, and impurities encountered during its preparation, offering in-depth troubleshooting advice and optimized protocols to ensure a successful, high-purity synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the synthesis. For more detailed explanations and protocols, please refer to the subsequent sections.

Q1: My reaction yield is disappointingly low. What are the most likely causes?

A low yield is typically traced back to one of three areas: incomplete reaction, mechanical losses during workup, or competing side reactions. The most frequent chemical cause is the equilibrium nature of the common acid-catalyzed esterification, which may not have been sufficiently driven to completion.

Q2: My final product is significantly contaminated with the starting material, 3,4,5-trimethoxyphenylacetic acid. How can I improve the conversion rate?

This is a classic sign of an incomplete Fischer-Speier esterification reaction. Since this reaction is reversible, you must take active steps to shift the chemical equilibrium towards the product side. This can be achieved by using a large excess of methanol or by actively removing the water byproduct as it forms. For a more definitive, non-reversible alternative, consider using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[1]

Q3: I'm using the DCC coupling method and a large amount of a white solid precipitated from my reaction. What is this, and is it a problem?

The white precipitate is N,N'-dicyclohexylurea (DCU), the stoichiometric byproduct of the DCC coupling agent. Its formation is an indicator that the reaction is proceeding. It is not a soluble impurity in the final product but must be thoroughly removed by filtration before the workup and purification steps, as its presence can complicate subsequent chromatography.[1]

Q4: After purification, my NMR spectrum shows unexpected aromatic peaks or a reduced number of methoxy signals. What could be the cause?

This could indicate either impurities carried over from your starting 3,4,5-trimethoxyphenylacetic acid or degradation of the product. If excessively high temperatures or highly concentrated acid catalysts were used, you might be observing demethylation of one or more of the electron-rich methoxy groups on the aromatic ring. Always ensure your starting materials are pure and reaction conditions are controlled.

Section 2: In-Depth Troubleshooting and Mechanistic Analysis

Guide 1: Overcoming Incomplete Esterification

The direct acid-catalyzed esterification of a carboxylic acid with an alcohol, known as the Fischer-Speier esterification, is an equilibrium-controlled process.[2] The presence of water, a reaction product, can drive the reaction backward via hydrolysis, reducing the overall yield.

Root Cause Analysis:

-

Reversibility: The reaction's equilibrium constant is often close to 1, meaning that without intervention, a significant amount of starting material will remain.

-

Water Content: Any water present in the reagents (methanol, acid catalyst) or from atmospheric moisture will inhibit the forward reaction.

Troubleshooting Protocol:

-

Reagent Stoichiometry: The simplest method to shift the equilibrium is to use one reagent in a large excess. In this synthesis, methanol is inexpensive and can also serve as the solvent. Using a 10- to 50-fold excess of methanol is recommended.

-

Water Removal: For larger-scale reactions, removing the water byproduct is highly effective. This can be accomplished by adding a co-solvent (like toluene) and using a Dean-Stark apparatus to azeotropically remove water as it forms.

-

Catalyst Integrity: Ensure the sulfuric acid or other acid catalyst is concentrated and has not been compromised by absorbing atmospheric moisture.

-

Reaction Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC). The disappearance of the more polar carboxylic acid spot (visualized with a suitable stain like permanganate) indicates completion.

Guide 2: Byproduct Identification and Mitigation

Impurities can arise from the coupling agents used, the stability of the starting materials, or contaminants within them.

Byproduct Profile: N,N'-Dicyclohexylurea (DCU)

-

Origin: Forms exclusively when using DCC as the activating agent for the carboxylic acid.[1]

-

Mechanism: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The alcohol (methanol) then attacks this intermediate, forming the ester and the stable, insoluble DCU byproduct.

-

Mitigation Strategy: DCU is largely insoluble in common reaction solvents like dichloromethane (DCM) or tetrahydrofuran (THF). It must be removed by vacuum filtration before the aqueous workup. A second filtration after concentrating the crude reaction mixture may be necessary to remove any DCU that precipitates upon solvent removal.

dot

Caption: DCC coupling mechanism forming the desired ester and insoluble DCU byproduct.

Section 3: Validated Experimental Protocols

Protocol 1: Acid-Catalyzed Fischer Esterification

This protocol leverages a large excess of methanol to drive the reaction to completion.

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4,5-trimethoxyphenylacetic acid (1.0 eq).

-

Reagents: Add anhydrous methanol (20-30 eq, serving as solvent and reagent).

-

Catalysis: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

-

Workup: Cool the reaction to room temperature. Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution. Add enough NaHCO₃ until bubbling ceases to neutralize the acid catalyst.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil/solid via flash column chromatography on silica gel to yield the pure methyl ester.

Protocol 2: DCC/DMAP-Mediated Esterification

This method is highly efficient and avoids the challenges of equilibrium.[1]

-